Mal-PEG5-CH2COOH

概要

説明

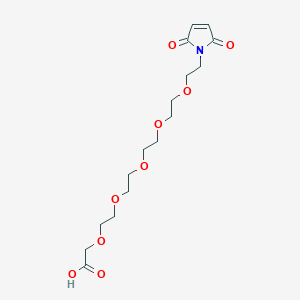

Mal-PEG5-CH2COOH, also known as Maleimido-Penta (Ethylene Glycol)-Acetic Acid, is a derivative of polyethylene glycol (PEG). It has a chemical formula of C16H25NO9 and a molecular weight of 375.37 .

Synthesis Analysis

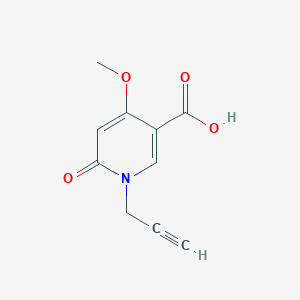

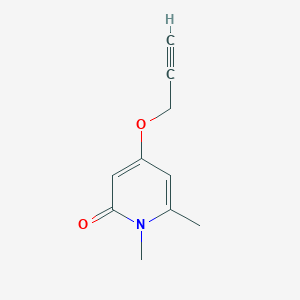

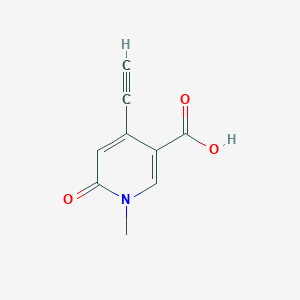

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a useful cross-linking reagent with a PEG spacer . The carboxyl group can react with amine or hydroxyl under standard acid/amine or acid/alcohol coupling conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a maleimide and a carboxylic acid group at each end of the molecular chain . The maleimide contains a reactive C=C double bond .Chemical Reactions Analysis

The maleimide group in this compound is known for its ability to react selectively with thiol groups . At pH 6.5~7.5, the maleimide groups can selectively react with thiol by means of Michael addition to form stable C-S bonds .Physical And Chemical Properties Analysis

This compound has a boiling point of 540.2±50.0 °C (Predicted) and a density of 1.271±0.06 g/cm3 (Predicted) . Its pKa is 3.39±0.10 (Predicted) .科学的研究の応用

Characterization and Analysis Techniques

- Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has been applied for the mass measurement of polymers, including PEG derivatives. This technique enables the identification of end groups in PEG samples, providing insights into their molecular weight distributions and structural properties (Montaudo et al., 1995). Additionally, MALDI-TOF MS has been used to investigate the oxidative degradation of PEG, offering a method to propose and confirm the end groups of PEG degradation products (Payne et al., 2020).

Drug Delivery and Biomedical Applications

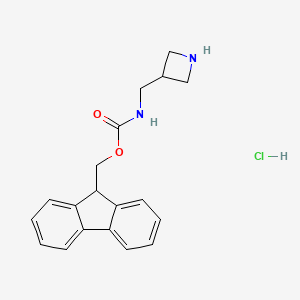

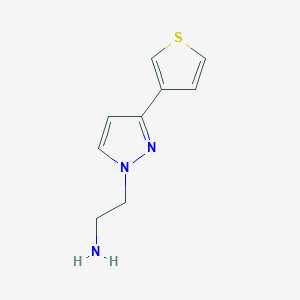

- PEGylation , the process of attaching polyethylene glycol (PEG) chains to molecules, is a key technique in enhancing the therapeutic efficacy of peptides and proteins. Mal-PEG5-CH2COOH derivatives are used for the site-specific PEGylation of therapeutic proteins, improving their solubility, stability, and bioavailability. Research in this area includes the development of new methods for PEGylation, demonstrating the potential of these derivatives in creating more effective and targeted therapeutic agents (Roberts et al., 2002).

Analytical Method Development

- Innovative analytical methods have been developed to estimate the concentration of PEG derivatives in complex mixtures. For instance, a spectrophotometric biphasic assay has been introduced for the quantitative analysis of mPEG-maleimide in thiol PEGylation reaction mixtures. This method provides a direct, reproducible way to quantify both free and protein-bound mPEG-mal, facilitating the analysis and quality control of PEGylated products (Nanda et al., 2016).

Mucoadhesive Carriers for Drug Delivery

- This compound functionalized nanoparticles and liposomes have been explored as mucoadhesive carriers for drug delivery, specifically for targeting the urinary bladder in bladder cancer treatment. These carriers show enhanced retention on mucosal surfaces, promising improved therapeutic outcomes by ensuring the prolonged presence of drugs at the target site (Kaldybekov et al., 2019).

作用機序

Target of Action

- Mal-PEG5-CH2COOH contains two functional groupsmaleimide and carboxylic acid. The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the carboxylic acid group can form amide bonds with amino groups. The maleimide group’s reactivity with thiol groups allows for specific modification of proteins, peptides, or other surfaces containing sulfhydryl groups .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOPHJDTQFOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

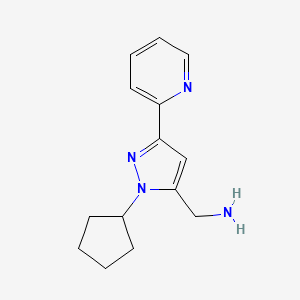

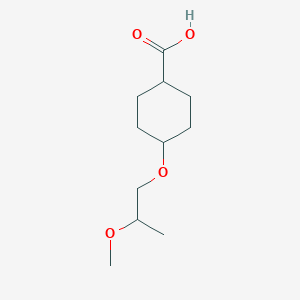

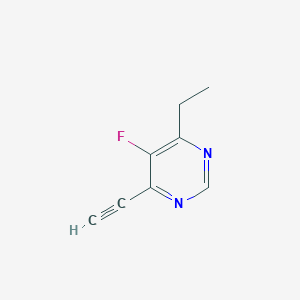

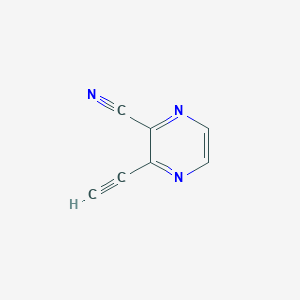

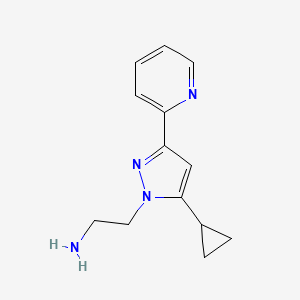

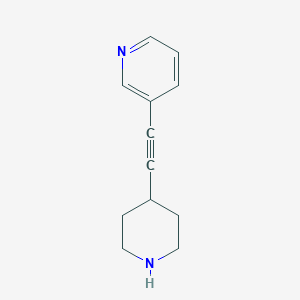

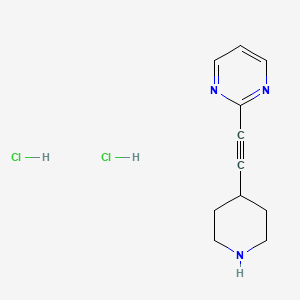

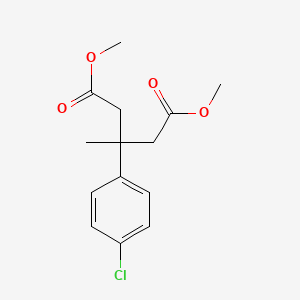

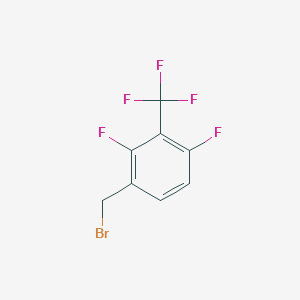

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。